molecular formula C5H3ClF3NS B2491244 5-(Chloromethyl)-2-(trifluoromethyl)thiazole CAS No. 131748-98-6

5-(Chloromethyl)-2-(trifluoromethyl)thiazole

Cat. No.: B2491244
CAS No.: 131748-98-6
M. Wt: 201.59
InChI Key: BKPIMPPWENQHIS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(trifluoromethyl)thiazole is a heterocyclic compound containing both chlorine and trifluoromethyl groups

Scientific Research Applications

5-(Chloromethyl)-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:

Future Directions

The trifluoromethyl group is playing an increasingly important role in pharmaceuticals, agrochemicals, and materials, indicating a promising future direction for the development and application of trifluoromethyl-containing compounds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)thiazole typically involves the reaction of thiazole derivatives with chloromethyl and trifluoromethyl reagents. One common method includes the use of trifluoromethylation reactions, which are known for their ability to introduce trifluoromethyl groups into organic molecules . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(trifluoromethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions, while reducing agents like lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-(trifluoromethyl)oxazole
  • 5-(Chloromethyl)-2-(trifluoromethyl)imidazole
  • 5-(Chloromethyl)-2-(trifluoromethyl)isoxazole

Uniqueness

5-(Chloromethyl)-2-(trifluoromethyl)thiazole is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. The thiazole ring also contributes to its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity.

Properties

IUPAC Name

5-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3NS/c6-1-3-2-10-4(11-3)5(7,8)9/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPIMPPWENQHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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